7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one
Description
7-Bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole (benzofurazan) backbone substituted with a bromo group at the 7-position and a diazo group at the 4-position. The diazo functionality (–N₂⁺) introduces significant electronic and steric effects, while the bromine substituent enhances electrophilic reactivity.
Properties
IUPAC Name |
7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPZSBSJPZKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid, followed by nucleophilic attack with semicarbazides or thiosemicarbazides . This method allows for the formation of the oxadiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it can act as a fluorogenic agent, reacting with thiols to form fluorescent adducts. This reaction is highly specific and does not occur with other nucleophilic functional groups . The compound’s ability to form stable complexes with biological molecules makes it valuable for imaging and diagnostic applications.
Comparison with Similar Compounds
Bis-oxadiazolo-pyrazine (P1)
- Structure : Symmetric planar molecule with two fused 1,2,5-oxadiazole rings and a pyrazine core. Lacks diazo or bromo substituents .
- Key Properties :
- High nitrogen-oxygen content (69.87%) and crystal density (2.008 g/cm³).
- Excellent thermal stability (decomposition temperature >250°C).
- Efficient crystal packing due to hydrogen-bonding sites.
Ethynyl-Substituted Benzo[c][1,2,5]oxadiazoles (9a–9d)
- Structure : Derivatives with ethynyl-linked tetrazolylphenyl groups at 4,7-positions (e.g., 9a: R = 2-ethylhexyl; 9d: R = dodecyl) .
- Key Properties :
- High yields (71–82%) and melting points (175–206°C).
- Strong absorption in IR (2207–2211 cm⁻¹ for C≡C stretches).
- Comparison : The bromo-diazo substituent in the target compound replaces the ethynyl-tetrazolyl moieties, likely reducing steric bulk and altering electronic properties. This substitution may enhance reactivity in electrophilic aromatic substitution but reduce thermal stability compared to 9a–9d .
Thermal and Chemical Stability
- P1 and Piperazine Derivatives :
Reactivity in Substitution Reactions
- Sulfur Monochloride Reactivity: Bis-oxadiazolo-pyrazine (P1) reacts with S₂Cl₂ to form thiadiazole rings via sulfur-oxygen exchange . Some oxadiazoles (e.g., tricyclic derivatives) resist this reaction, indicating backbone-dependent reactivity .
- Target Compound : The bromo group may facilitate nucleophilic substitution (e.g., Suzuki coupling), while the diazo group could participate in cycloaddition or decomposition pathways, offering unique reactivity compared to P1 or 9a–9d .
Energetic Properties and Sensitivity
- P1 : High energy content due to C–N and N–O bonds, with moderate sensitivity suitable for practical applications .
Data Tables
Table 1: Comparative Properties of Selected Compounds
Biological Activity
7-Bromo-4-diazobenzo[c][1,2,5]oxadiazol-5(4H)-one is a heterocyclic compound belonging to the oxadiazole family. Its unique structural properties make it valuable in various fields, including pharmaceuticals and materials science. The molecular formula is with a molecular weight of approximately 241.004 g/mol.
Chemical Structure and Properties
The compound features a bromine atom at the 7-position and a diazo group at the 4-position, contributing to its reactivity and biological activity. The oxadiazole ring system is known for its electron-deficient character, which can be exploited in various chemical reactions.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using nitroalkanes and semicarbazides or thiosemicarbazides under specific conditions. Common methods include:
- Electrophilic Activation : Utilizing polyphosphoric acid for the activation of nitroalkanes.
- Nucleophilic Attack : Following activation, nucleophiles such as semicarbazides are introduced to form the oxadiazole structure.
This compound exhibits significant biological activity due to its ability to interact with thiol groups in proteins. This reactivity allows it to function as a fluorescent probe for imaging biological molecules, making it a useful tool in biochemical research.
In Vitro Studies
Recent studies have highlighted its potential in various biological applications:
- Fluorescent Probes : The compound has been utilized to develop fluorescent probes that enable the detection of specific biomolecules within cells.
- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is required to establish efficacy and mechanisms.
Case Studies
- Fluorescent Imaging : A study demonstrated that this compound could be used effectively in live-cell imaging applications due to its selective reactivity with thiols. This property allows researchers to visualize specific cellular processes in real-time.
- Antimicrobial Testing : In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that some derivatives exhibited notable inhibition zones, suggesting potential as antimicrobial agents .
Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other members of the oxadiazole family:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,4-Oxadiazole | Similar ring structure | Moderate antimicrobial |
| 1,3,4-Oxadiazole | Known for pharmaceutical applications | Anticancer properties |
| This compound | Unique reactivity with thiols | Fluorescent probe |
Unique Properties
The distinctive feature of this compound lies in its specific reactivity with thiols and its application as a fluorescent probe. This makes it particularly valuable in biological imaging compared to other oxadiazoles that may not exhibit such selective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
